VH03-linker VH03-linker VH 032 Linker 2 is a derivative of the proteolysis-targeting chimera technology (PROTAC) building block VHL ligand 1. VH 032 Linker 2 comprises the von Hippel-Lindau (VHL) ligand domain and the polyethylene glycol (PEG) linker of the bromodomain and extra terminal (BET) inhibitor-containing PROTACs MZ2 and MZP-55.1
VH03-linker is a precursor of VHL ligand for PROTACs.
Brand Name: Vulcanchem
CAS No.: 2064292-52-8
VCID: VC0546737
InChI: InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1
SMILES: CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl
Molecular Formula: C32H50ClN5O8S
Molecular Weight: 700.3 g/mol

VH03-linker

CAS No.: 2064292-52-8

Cat. No.: VC0546737

Molecular Formula: C32H50ClN5O8S

Molecular Weight: 700.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

VH03-linker - 2064292-52-8

Specification

Description VH 032 Linker 2 is a derivative of the proteolysis-targeting chimera technology (PROTAC) building block VHL ligand 1. VH 032 Linker 2 comprises the von Hippel-Lindau (VHL) ligand domain and the polyethylene glycol (PEG) linker of the bromodomain and extra terminal (BET) inhibitor-containing PROTACs MZ2 and MZP-55.1
VH03-linker is a precursor of VHL ligand for PROTACs.
CAS No. 2064292-52-8
Molecular Formula C32H50ClN5O8S
Molecular Weight 700.3 g/mol
IUPAC Name (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1
Standard InChI Key MSKHBFIXTCSMKP-DDLJGEAHSA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl
SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl
Appearance Solid powder

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